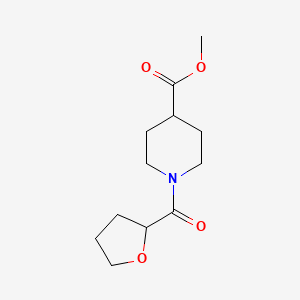
Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Scientific Research Applications
Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate has shown promising results in various scientific research applications. In medicinal chemistry, it has been explored as a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a molecular probe to study the structure and function of proteins. In material science, it has been investigated as a building block for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate is not fully understood. However, studies have suggested that it may act as an inhibitor of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which may improve cognitive function in individuals with Alzheimer's disease.
Biochemical and Physiological Effects:
Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease. However, more research is needed to fully understand its effects on the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate in lab experiments is its versatility. It can be used in various fields, including medicinal chemistry, biochemistry, and material science. Additionally, its synthesis method is relatively straightforward, making it easily accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
Future Directions
There are several future directions for the research of Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate. In medicinal chemistry, it could be further explored as a potential candidate for the treatment of other diseases, such as multiple sclerosis and Huntington's disease. In biochemistry, it could be used to study the structure and function of other proteins. In material science, it could be used to synthesize advanced materials with unique properties, such as high conductivity or high strength. Overall, the potential applications of Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate make it an exciting area of research for scientists in various fields.
Synthesis Methods
The synthesis of Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate can be achieved through a multi-step process. The first step involves the reaction of 1,4-dioxane-2,5-dione with piperidine in the presence of a base catalyst to form 1-(piperidin-4-yl)butane-1,4-dione. This intermediate is then treated with methyl chloroformate to obtain the desired product, Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate.
properties
IUPAC Name |
methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-16-12(15)9-4-6-13(7-5-9)11(14)10-3-2-8-17-10/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPKEAULSDESCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(oxolane-2-carbonyl)piperidine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(10-methoxy-7-methyl-6,7-dihydro-5H-[1,3]dioxolo[4,5-h][3]benzazepin-8-yl)ethanone](/img/structure/B2580866.png)
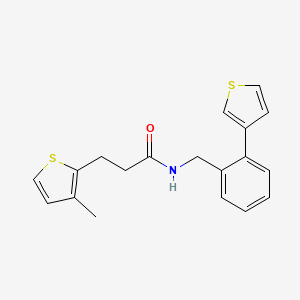
![2-Azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2580869.png)

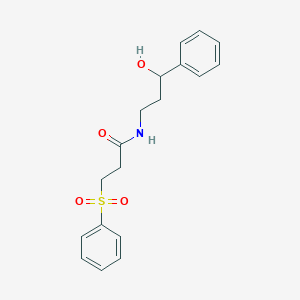
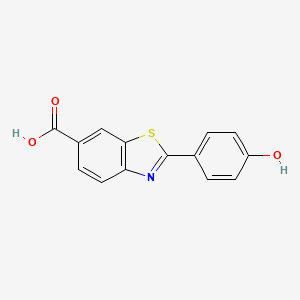
![2-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2580874.png)

![N~1~,N~3~-bis(2-chlorophenyl)-2-[(dimethylamino)methylene]malonamide](/img/structure/B2580876.png)
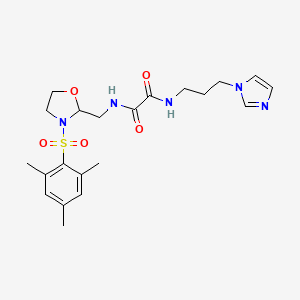
![6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2580878.png)
![4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2580881.png)
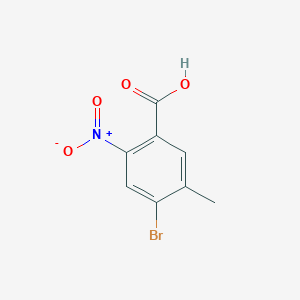
![3-(pyridin-4-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580887.png)